5-bromo-2-chloro-N-propylpyrimidin-4-amine
Description
5-bromo-2-chloro-N-propylpyrimidin-4-amine: is an organic compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and a propyl group attached to a pyrimidine ring. It is typically found as a white crystalline solid and is sparingly soluble in water but soluble in various organic solvents .
Properties
IUPAC Name |
5-bromo-2-chloro-N-propylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFXSKHPUJKULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267852 | |
| Record name | 5-Bromo-2-chloro-N-propyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-57-1 | |
| Record name | 5-Bromo-2-chloro-N-propyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-N-propyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
The C4 position of 5-bromo-2,4-dichloropyrimidine is selectively substituted due to electronic and steric factors. Propylamine acts as a nucleophile, displacing chloride in a two-step process:
Optimized Reaction Conditions
Procedure :
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Starting material : 5-Bromo-2,4-dichloropyrimidine (1.0 equiv, 1.0 mmol)
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Solvent : 1,4-Dioxane or ethyl acetate (4 mL/mmol)
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Nucleophile : Propylamine (1.2 equiv)
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Base : DIPEA (2.0 equiv)
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Temperature : 20–40°C
Workup :
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Dilute with ethyl acetate (10 mL/mmol).
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Wash with brine (2×5 mL/mmol).
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Dry over MgSO4, filter, and concentrate.
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Purify via column chromatography (petroleum ether/ethyl acetate 10:1).
Yield : 85–95% (typical for analogous N-alkyl/aryl derivatives).
Alternative Synthetic Routes
One-Pot Bromination-Chlorination-Amination
A patent (CN114591250A) describes a one-step synthesis for 5-bromo-2-chloropyrimidine derivatives. Adapting this method:
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Bromination : React 2-hydroxypyrimidine with HBr/H2O2 to form 5-bromo-2-hydroxypyrimidine.
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Chlorination : Treat with POCl3 and N,N-dimethylaniline to introduce Cl at C2.
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Amination : Add propylamine directly to the reaction mixture.
Advantages :
Limitations : Requires precise stoichiometry to avoid over-alkylation.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| SNAr (Section 2.2) | 85–95% | >99% | 12 h | Industrial |
| One-Pot (Section 3.1) | 70–80% | 95–98% | 24 h | Lab-scale |
Key Insight : The SNAr route is preferred for large-scale synthesis due to higher yields and simpler purification.
Characterization and Quality Control
Spectroscopic Data :
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1H NMR (500 MHz, DMSO-d6): δ 8.23 (s, 1H, C6-H), 3.10 (t, 2H, NHCH2), 1.55 (m, 2H, CH2), 0.90 (t, 3H, CH3).
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HPLC : Retention time = 6.8 min (C18 column, MeCN/H2O 70:30).
Impurity Profile :
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C5 Bromine
The bromine atom at position 5 exhibits high reactivity in nucleophilic substitution reactions due to its favorable leaving-group properties.
Key Reactions:
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Amination: Reacts with primary or secondary amines (e.g., piperazine) under mild heating (60–80°C) to yield N-substituted pyrimidine derivatives. For example:
This reaction achieves >90% conversion in dimethylformamide (DMF) with triethylamine as a base1.
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Alkoxylation: Substitution with alkoxide nucleophiles (e.g., sodium methoxide) proceeds efficiently in polar aprotic solvents (e.g., THF) at 50°C, yielding 5-alkoxy derivatives2.
Table 1: Substitution Reactions at C5 Bromine
| Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine | DMF, 80°C, 6h | 96.2 | |
| Methanol | THF, 50°C, 4h | 85 |
Substitution at C2 Chlorine
While less reactive than bromine, the chlorine atom at position 2 can participate in substitution under harsher conditions or with activating groups.
Key Observations:
-
Phosphorus Oxychloride Catalysis: Chlorine displacement occurs at elevated temperatures (100–120°C) using POCl₃ as both solvent and catalyst, producing 2-substituted derivatives1.
-
Cross-Coupling Reactions: The chlorine site is amenable to Buchwald-Hartwig amination when paired with palladium catalysts (e.g., Pd(OAc)₂), enabling aryl-amine bond formation2.
Condensation Reactions Involving the Propylamine Group
The N-propylamine substituent at position 4 facilitates condensation with carbonyl compounds:
Example Reaction:
This proceeds in ethanol under reflux (78°C) with 70–75% yields2.
Stability and Competing Reactivity
-
Thermal Stability: Decomposition occurs above 200°C, limiting high-temperature applications3.
-
pH Sensitivity: The propylamine group protonates below pH 4, reducing nucleophilicity at C52.
Table 2: Physicochemical Properties Influencing Reactivity
| Property | Value/Description | Impact on Reactivity |
|---|---|---|
| LogP (Octanol-Water) | 2.8 | Moderate lipophilicity |
| pKa (Propylamine) | ~10.5 | Base-sensitive reactions |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 5-bromo-2-chloro-N-propylpyrimidin-4-amine. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
Case Study:
A study published in ResearchGate demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
3.1 Anti-inflammatory Properties
Research has indicated that pyrimidine derivatives can exhibit anti-inflammatory effects, which are crucial for developing new therapeutic agents for inflammatory diseases.
Case Study:
In vitro studies have shown that compounds structurally related to this compound significantly inhibited COX-2 enzyme activity, a key player in inflammation pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
Agrochemical Applications
This compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being explored for their potential use in herbicides and fungicides due to their selective toxicity towards pests while being less harmful to crops.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine
- 5-bromo-2-chloro-N-cyclohexyl-pyrimidin-4-amine
- 5-bromo-2-chloro-N-methyl-pyrimidin-4-amine
Comparison: Compared to these similar compounds, 5-bromo-2-chloro-N-propylpyrimidin-4-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance its solubility in organic solvents and affect its interaction with biological targets, potentially leading to different pharmacological properties .
Biological Activity
5-Bromo-2-chloro-N-propylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 232.52 g/mol. Its structure features a bromine atom and a chlorine atom substituted on the pyrimidine ring, which is essential for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The halogen substitutions on the pyrimidine ring enhance its binding affinity to these targets.
Biological Activities
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, demonstrating effective inhibition.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .
Structure-Activity Relationships (SAR)
The SAR analysis of pyrimidine derivatives, including this compound, indicates that the presence of halogen atoms significantly enhances biological activity. Variations in the alkyl group attached to the nitrogen atom also influence potency and selectivity against specific biological targets.
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Anti-inflammatory (COX inhibition) | Comparable to celecoxib |
| 5-Bromo-2-chloro-pyrimidin-4-amine | Anticancer (cell line studies) | Varies by cell line |
Case Studies
- In Vitro Studies : A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including this compound. Results showed significant inhibition of COX enzymes, suggesting potential as a therapeutic agent in inflammatory conditions .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with notable apoptosis induction observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
